molecular formula C11H14N2O2 B8618939 1,3,3-Trimethyl-5-nitroindoline

1,3,3-Trimethyl-5-nitroindoline

Cat. No.: B8618939
M. Wt: 206.24 g/mol
InChI Key: DEZBRITWRIGOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,3-Trimethyl-5-nitroindoline is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a nitro group and three methyl groups attached to the indole ring

Preparation Methods

The synthesis of 1,3,3-Trimethyl-5-nitroindoline can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole compound in good yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,3-Trimethyl-5-nitroindoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of the electron-donating methyl groups. Common reagents include halogens and nitrating agents.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,3,3-Trimethyl-5-nitroindoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-nitroindoline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

1,3,3-Trimethyl-5-nitroindoline can be compared with other indole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1,3,3-trimethyl-5-nitro-2H-indole

InChI

InChI=1S/C11H14N2O2/c1-11(2)7-12(3)10-5-4-8(13(14)15)6-9(10)11/h4-6H,7H2,1-3H3

InChI Key

DEZBRITWRIGOMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=C1C=C(C=C2)[N+](=O)[O-])C)C

Origin of Product

United States

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